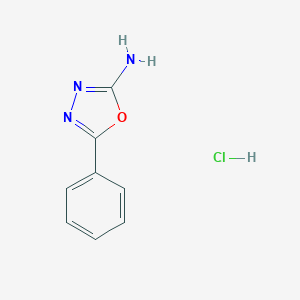

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride

説明

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C8H8ClN3O It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine as mediators . Another approach involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .

Industrial Production Methods

While specific industrial production methods for 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

化学反応の分析

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C2 position due to electron-withdrawing effects of adjacent nitrogen and oxygen atoms. Key reactions include:

These reactions demonstrate the oxadiazole’s utility in constructing complex heterocycles and functionalized intermediates .

Condensation and Schiff Base Formation

The primary amine participates in condensation reactions with carbonyl compounds:

Schiff bases derived from this compound exhibit enhanced bioactivity, including radical scavenging (IC₅₀: 12–45 μM) and antimicrobial effects (MIC: 25–100 μg/mL) .

Metal Complexation

The amine and oxadiazole nitrogens act as bidentate ligands for transition metals:

These complexes exhibit improved thermal stability (decomposition >250°C) and enhanced antimicrobial activity compared to the free ligand .

Cyclodehydration and Ring-Opening

The oxadiazole ring participates in cyclodehydration and selective ring-opening:

Microwave-assisted synthesis reduces reaction times by 50–70% while maintaining yields (65–89%) .

Hydrogen Bonding and Supramolecular Assembly

The amine and oxadiazole functionalities drive self-assembly via intermolecular interactions:

| Interaction Type | Crystal System | Bond Length (Å) | Network Dimensionality | Source |

|---|---|---|---|---|

| N–H⋯N Hydrogen Bonds | Monoclinic, P2₁/c | N⋯N: 2.98–3.12 | 3D Framework | |

| π–π Stacking | – | Centroid Distance: 3.56 | Layered Arrays |

These interactions enhance crystallinity (melting point: 211°C) and influence solubility profiles .

Acid-Base Reactivity

The hydrochloride salt undergoes reversible deprotonation:

| Condition | pKa (N–H) | Species Formed | Reactivity | Source |

|---|---|---|---|---|

| pH < 5.8 | 5.8–7.1 | Protonated ammonium | Electrophilic substitution | |

| pH > 7.4 | – | Free amine | Nucleophilic reactions |

Electron-donating substituents on the phenyl ring increase basicity (e.g., 4-NMe₂ raises pKa to 7.42) .

This compound’s versatility in nucleophilic substitution, metal coordination, and supramolecular chemistry underscores its value in synthesizing bioactive molecules and functional materials.

科学的研究の応用

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA replication and cell proliferation . Additionally, it can interfere with signaling pathways such as NF-kB and tubulin polymerization, leading to the inhibition of cancer cell growth .

類似化合物との比較

Similar Compounds

- 5-Methyl-1,3,4-oxadiazol-2-amine

- 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

- 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine

- 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and development.

生物活性

5-Phenyl-1,3,4-oxadiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an anticonvulsant, antibacterial, and antifungal agent. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClN3O and features a five-membered oxadiazole ring. Its melting point is approximately 211°C, and it appears as a yellow crystalline solid. The oxadiazole ring structure contributes to its reactivity and potential biological interactions.

Key Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H8ClN3O |

| Melting Point | ~211°C |

| Color | Yellow |

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has been shown to effectively suppress seizure activity. This suggests a mechanism that may involve modulation of neurotransmitter systems or ion channels involved in seizure propagation.

Antimicrobial Properties

The compound also demonstrates significant antibacterial and antifungal activities against various strains of microorganisms. Notably, it has been reported to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria . Its effectiveness against fungi further extends its potential therapeutic applications.

Summary of Antimicrobial Activity

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Specific fungal strains | Antifungal activity noted |

The biological activity of 5-Phenyl-1,3,4-oxadiazol-2-amine is hypothesized to involve interaction with specific receptors or enzymes. For instance, studies have indicated that the compound can inhibit Notum carboxylesterase activity, which is associated with the Wnt signaling pathway—a crucial pathway in various diseases .

Study 1: Anticonvulsant Effects

In a study conducted on rodent models, 5-Phenyl-1,3,4-oxadiazol-2-amines were administered to evaluate their anticonvulsant effects. The results demonstrated a significant reduction in seizure frequency compared to control groups, suggesting potential for further development as an anticonvulsant medication.

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of 5-Phenyl-1,3,4-oxadiazol-2-amines against clinical isolates of bacteria and fungi. The compound exhibited potent inhibitory effects against multi-drug resistant strains, highlighting its promise as an alternative therapeutic agent in infectious diseases .

Comparative Analysis with Similar Compounds

5-Phenyl-1,3,4-oxadiazol-2-amines share structural similarities with other heterocyclic compounds but exhibit distinct biological profiles. Below is a comparison with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Amino-5-methylthiazole | Thiazole derivative | Different biological activity profiles |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazol | Halogenated oxadiazole | Enhanced lipophilicity for better membrane permeability |

| 2-Aminoquinazoline | Quinazoline derivative | Known for potent anticancer properties |

特性

IUPAC Name |

5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDIAUDQFMLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1905-75-5 | |

| Record name | NSC18327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。